2-Quinolin-7-ylpropan-1-ol
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Overview
Description
2-Quinolin-7-ylpropan-1-ol is a chemical compound that belongs to the class of quinoline derivatives. Quinoline is a heterocyclic aromatic organic compound with a double-ring structure consisting of a benzene ring fused to a pyridine ring. The presence of the quinoline moiety in this compound imparts unique chemical and biological properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Quinolin-7-ylpropan-1-ol typically involves the functionalization of the quinoline ring. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts. The reaction conditions often include heating and the use of solvents such as ethanol or acetic acid.
Industrial Production Methods: Industrial production of quinoline derivatives, including this compound, often employs catalytic processes to enhance yield and selectivity. Catalysts such as transition metals (e.g., palladium, platinum) and ionic liquids are used to facilitate the reactions under milder conditions and with higher efficiency.
Chemical Reactions Analysis
Types of Reactions: 2-Quinolin-7-ylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The quinoline ring can be reduced to form dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products:
Oxidation: Quinoline ketones or aldehydes.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
2-Quinolin-7-ylpropan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Quinolin-7-ylpropan-1-ol involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit enzymes such as topoisomerases, which are essential for DNA replication and repair. These interactions make it a potential candidate for anticancer and antimicrobial therapies.
Comparison with Similar Compounds
2-Quinolin-7-ylpropan-1-ol can be compared with other quinoline derivatives such as:
Quinine: An antimalarial agent with a similar quinoline structure.
Chloroquine: Another antimalarial drug with a quinoline core.
Ciprofloxacin: An antibiotic that contains a quinoline ring and targets bacterial DNA gyrase.
Uniqueness: The presence of the propanol group in this compound distinguishes it from other quinoline derivatives, potentially enhancing its solubility and biological activity.
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique chemical structure allows it to undergo a variety of reactions and interact with biological targets, making it a valuable compound for further study and application.
Properties
IUPAC Name |
2-quinolin-7-ylpropan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-9(8-14)11-5-4-10-3-2-6-13-12(10)7-11/h2-7,9,14H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAQXRQHDCAPDJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=CC2=C(C=CC=N2)C=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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